2-chloro-N-[(4-methylphenyl)(phenyl)methyl]acetamide
Description
2-Chloro-N-[(4-methylphenyl)(phenyl)methyl]acetamide is a chloroacetamide derivative featuring a benzyl-substituted acetamide core. The compound’s structure includes a chlorine atom at the α-position of the acetamide group and a bulky N-[(4-methylphenyl)(phenyl)methyl] substituent, which combines a 4-methylphenyl and a phenyl group attached to a central methylene bridge. This structural complexity confers unique physicochemical and biological properties, making it relevant in medicinal chemistry and agrochemical research.
Properties
IUPAC Name |
2-chloro-N-[(4-methylphenyl)-phenylmethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-12-7-9-14(10-8-12)16(18-15(19)11-17)13-5-3-2-4-6-13/h2-10,16H,11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSSUDJVLXFLLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(4-methylphenyl)(phenyl)methyl]acetamide typically involves the reaction of 2-chloroacetamide with a substituted benzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
2-chloroacetamide+substituted benzyl chloride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(4-methylphenyl)(phenyl)methyl]acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivative.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic substitution: Formation of substituted amides or thioamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Scientific Research Applications
2-chloro-N-[(4-methylphenyl)(phenyl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(4-methylphenyl)(phenyl)methyl]acetamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, thereby exerting its biological effects.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The biological and chemical behavior of chloroacetamides is highly dependent on the substituents attached to the nitrogen atom. Key analogs include:
Key Findings :
- Electron-Withdrawing vs. Electron-Donating Groups : Compounds with electron-withdrawing groups (e.g., -CF₃) exhibit enhanced reactivity in alkylation reactions due to facilitated deprotonation, while electron-donating groups (e.g., -CH₃) stabilize intermediates in anticancer synthesis .
- Positional Effects : The meta-substituted 3-methylphenyl analog adopts a syn conformation with the N–H bond, contrasting with the anti conformation observed in nitro-substituted analogs. This impacts intermolecular hydrogen bonding and crystal packing .
Heterocyclic and Complex Substituents
Incorporation of heterocyclic moieties significantly alters bioactivity:
Key Findings :
- Thiadiazole Derivatives : The compound 7d (IC₅₀ = 1.8 µM) demonstrated superior cytotoxicity compared to 5-fluorouracil, attributed to the thiadiazole-pyridine scaffold enhancing DNA intercalation .
- Carbazole Analogs : These act as fungal plasma membrane ATPase inhibitors, showing broad-spectrum antifungal activity .
Herbicide Metabolites and Agrochemical Relevance
Chloroacetamides like acetochlor and alachlor are metabolized into reactive intermediates, influencing their carcinogenic profiles:
| Herbicide | Metabolite | Carcinogenic Pathway | Species-Specific Metabolism |
|---|---|---|---|
| Acetochlor | CMEPA → MEA | Liver tumors (rats) | Human CYP3A4/2B6 involvement |
| Alachlor | CDEPA → DEA | Nasal turbinate tumors (rats) | Limited human metabolism |
Key Findings :
- Metabolic Activation : Rat liver microsomes metabolize acetochlor to CMEPA (0.065 nmol/min/mg), while humans show lower activity (0.023 nmol/min/mg). This species-specific metabolism underscores the differential toxicity profiles .
- DNA-Reactive Intermediates: Bioactivation of DEA and MEA via para-hydroxylation generates dialkylbenzoquinone imines, implicated in DNA adduct formation .
Biological Activity
2-chloro-N-[(4-methylphenyl)(phenyl)methyl]acetamide, a phenyl acetamide derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is structurally related to other acetamides and exhibits properties that may contribute to its pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 274.75 g/mol. The compound features a chloro group, which may enhance its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 274.75 g/mol |
| Melting Point | 117.58 °C (predicted) |
| Boiling Point | ~342.3 °C at 760 mmHg |
| Density | ~1.2 g/cm³ (predicted) |
Antimicrobial Activity
Research indicates that acetamide derivatives can exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of related compounds, suggesting that the presence of electron-donating groups enhances efficacy against various bacterial strains. While specific data on this compound is limited, it is hypothesized that similar mechanisms may apply due to structural similarities with known active compounds .
Cytotoxic Effects
The cytotoxic potential of acetamides has been explored in various studies. For instance, compounds with similar structures have shown IC50 values indicating their effectiveness in inhibiting cancer cell proliferation. The structure-activity relationship (SAR) suggests that modifications on the phenyl rings can significantly influence cytotoxicity against different tumor cell lines .
Table: Cytotoxicity Data of Related Compounds
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 2-chloro-N-(4-nitrophenyl)acetamide | A-431 | <10 |
| 2-chloro-N-(4-methylphenyl)acetamide | MCF-7 | <15 |
| 2-chloro-N-(4-methoxyphenyl)acetamide | HT29 | <20 |
The mechanism by which these compounds exert their biological effects often involves interactions with cellular targets such as enzymes or receptors. For example, studies have shown that certain acetamides can inhibit proteases involved in cancer progression and viral replication, suggesting a potential role in antiviral therapies .
Case Studies
- Antiviral Activity : A recent investigation into similar acetamides indicated their potential as inhibitors of SARS-CoV-2 proteases, emphasizing the relevance of structural modifications for enhancing antiviral activity .
- Antitumor Studies : In vitro studies demonstrated that derivatives with specific substitutions on the phenyl rings exhibited significant anti-cancer properties, highlighting the importance of electronic and steric factors in their design .
Q & A
Basic: What are the recommended safety protocols for handling 2-chloro-N-[(4-methylphenyl)(phenyl)methyl]acetamide in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if ventilation is inadequate .
- Waste Disposal: Segregate chemical waste and dispose via certified hazardous waste services to avoid environmental contamination .
- Hazard Awareness: Note discrepancies in safety While reports no hazard data, classifies the compound under H318 (eye damage) and H413 (aquatic toxicity). Prioritize institutional guidelines and conduct a risk assessment before use .
Basic: What synthetic routes are available for the preparation of this compound?
Answer:
- Solvent-Free Method: React m-tolualdehyde, β-naphthol, and acetamide with phenylboronic acid as a catalyst at 393 K for 7 hours. Monitor progress via TLC and purify using ethanol recrystallization .
- Alkylation Approach: Use 2-chloro-N-(4-methylphenyl)acetamide with aryl halides in isopropanol and K₂CO₃ to form intermediates, followed by deprotection with MeONa .
Advanced: How can crystallographic data be obtained and refined using software like SHELX?
Answer:
- Data Collection: Use single-crystal X-ray diffraction (SC-XRD) to collect intensity data. Ensure crystal quality by slow evaporation from ethanol .
- Structure Solution: Apply SHELXD for phase determination via direct methods. For refinement, use SHELXL with least-squares minimization to optimize atomic coordinates and thermal parameters .
- Validation: Cross-validate geometric parameters (bond lengths, angles) against databases like Cambridge Structural Database (CSD) to ensure accuracy .
Advanced: What intermolecular interactions stabilize the crystal structure of this compound?
Answer:
- Hydrogen Bonding: Intermolecular N–H⋯O bonds form chains along crystallographic axes, as observed in related acetanilides. Intramolecular C–H⋯O interactions may also contribute to planarization .
- Packing Analysis: Hirshfeld surface analysis reveals contributions from H⋯O (≈30%) and H⋯H (≈50%) contacts. π-π stacking between aromatic rings (dihedral angles ≈78–84°) enhances stability .
Advanced: How do substituents influence the compound’s reactivity in further transformations?
Answer:
- Electrophilic Substitution: The chloroacetamide group undergoes nucleophilic displacement (e.g., with amines or thiols) to form heterocycles. Steric hindrance from the 4-methylphenyl group may slow reactions .
- Redox Stability: Nitro or trifluoromethyl substituents (in analogues) increase oxidative stability but may complicate reduction steps. Monitor by NMR and LC-MS during derivatization .
Advanced: What analytical methods confirm the structure and purity of synthesized batches?
Answer:
- Spectroscopy: Use ¹H/¹³C NMR to verify substitution patterns. FTIR confirms carbonyl (≈1650 cm⁻¹) and N–H (≈3300 cm⁻¹) stretches .
- Chromatography: HPLC with UV detection (λ ≈254 nm) assesses purity (>95%). Compare retention times with standards .
- Mass Spectrometry: HRMS (ESI+) provides exact mass confirmation (e.g., m/z 260.073 for [M+H]⁺) .
Advanced: How can computational tools predict physicochemical properties?
Answer:
- LogP Calculation: Use Molinspiration or ACD/Labs to estimate hydrophobicity (LogP ≈3.96). Adjust substituents to modulate solubility .
- pKa Prediction: Software like MarvinSuite calculates acidic/basic sites (e.g., acetamide pKa ≈10.67). Validate experimentally via potentiometric titration .
- Docking Studies: For biological applications, dock the compound into protein targets (e.g., acetylcholinesterase) using AutoDock Vina to assess binding modes .
Advanced: How should researchers address discrepancies in hazard classification data?
Answer:
- Data Reconciliation: Cross-reference Safety Data Sheets (SDS), PubChem, and REACH registrations. Note that lists H318/H413, while lacks hazard data.
- Precautionary Measures: Assume worst-case hazards (e.g., eye damage) and implement engineering controls (fume hoods) and emergency protocols (eye wash stations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
